molecular formula C11H22N2O4S B6184509 tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 2348278-43-1

tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No. B6184509
CAS RN: 2348278-43-1
M. Wt: 278.4
InChI Key:
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Description

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate (TBSPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperidine family of compounds, which includes a variety of naturally occurring alkaloids and synthetic derivatives. TBSPC has been used in research applications ranging from drug discovery to the study of chemical pathways.

Scientific Research Applications

TBSPC has been used in a variety of scientific research applications. It has been used in the study of chemical pathways, drug discovery, and the synthesis of other compounds. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase.

Mechanism of Action

TBSPC has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in an increase in neuronal activity.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by TBSPC leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can lead to a variety of biochemical and physiological effects, including increased neuronal activity, increased muscle contraction, increased heart rate, and increased alertness.

Advantages and Limitations for Lab Experiments

TBSPC can be used in a variety of laboratory experiments, due to its ease of synthesis and relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, TBSPC is not soluble in water, and it is not stable in the presence of light or heat.

Future Directions

The potential future directions for TBSPC include further research into its mechanism of action and biochemical and physiological effects. Additionally, TBSPC could be used in the development of novel drugs or drug delivery systems, as well as in the study of chemical pathways and the synthesis of other compounds. Finally, TBSPC could be used to study the effects of acetylcholine on the brain, as well as its potential therapeutic applications.

Synthesis Methods

TBSPC can be synthesized via a two-step process. The first step involves the reaction of tert-butyl piperidine-1-carboxylate with anhydrous sulfamoyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired tert-butyl (tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate)-3-(sulfamoylmethyl)piperidine-1-carboxylate. The second step involves the purification of the compound via distillation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate involves the reaction of tert-butyl (3R)-3-aminopiperidine-1-carboxylate with sulfamoyl chloride in the presence of a base to form the sulfamoyl intermediate, which is then treated with a reducing agent to yield the final product.", "Starting Materials": [ "tert-butyl (3R)-3-aminopiperidine-1-carboxylate", "sulfamoyl chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl (3R)-3-aminopiperidine-1-carboxylate in a suitable solvent.", "Step 2: Add a base to the reaction mixture to deprotonate the amine group.", "Step 3: Slowly add sulfamoyl chloride to the reaction mixture while maintaining the temperature below a certain threshold.", "Step 4: Allow the reaction to proceed until the sulfamoyl intermediate is formed.", "Step 5: Add a reducing agent to the reaction mixture to reduce the sulfamoyl intermediate to the final product.", "Step 6: Isolate the product by filtration or other suitable means and purify it by recrystallization or chromatography." ] }

CAS RN

2348278-43-1

Product Name

tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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